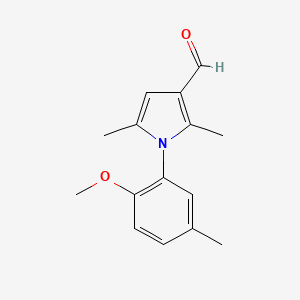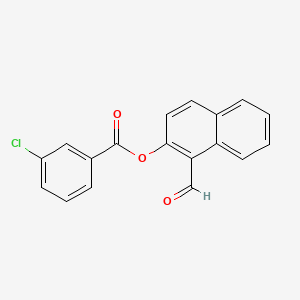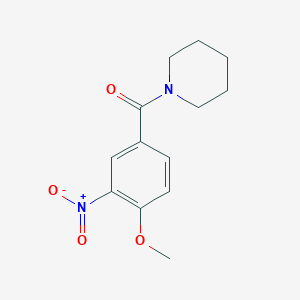![molecular formula C16H20N4O2 B5730392 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5730392.png)
2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been used in a wide range of scientific research applications, including studies on cancer, diabetes, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells by blocking the activation of PKC, which is known to promote cell proliferation and survival. This compound has also been studied as a potential treatment for diabetes, as it has been shown to improve insulin sensitivity and glucose metabolism. In addition, this compound has been investigated for its potential neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in the brain.
Mecanismo De Acción
The mechanism of action of 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol involves the inhibition of PKC, which is a key regulator of many cellular processes. PKC is activated by various signals, including growth factors, hormones, and neurotransmitters, and plays a crucial role in cell growth, differentiation, and apoptosis. This compound binds to the catalytic domain of PKC, preventing its activation and downstream signaling. This leads to a reduction in cell proliferation and survival, as well as an increase in apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of insulin sensitivity and glucose metabolism. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which may have potential neuroprotective effects. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has several advantages for lab experiments, including its high yield and purity, as well as its potent inhibitory effects on PKC. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and storage. In addition, this compound may not be suitable for all experimental systems, and its effects may vary depending on the specific cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, including its potential applications in cancer therapy, diabetes treatment, and neuroprotection. Further research is needed to elucidate the exact mechanisms underlying the biochemical and physiological effects of this compound, as well as its potential side effects and toxicity. In addition, the development of new and more potent PKC inhibitors may have important implications for the treatment of a wide range of diseases.
Métodos De Síntesis
The synthesis of 2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol involves several steps, starting from the reaction of 2-methoxyphenol with formaldehyde and sodium bisulfite to form the intermediate compound 2-methoxy-5-sulfoxybenzyl alcohol. This intermediate is then reacted with 4-(2-pyrimidinyl)-1-piperazinecarboxaldehyde to form the final product this compound. The synthesis of this compound has been optimized for high yield and purity, making it a valuable tool for scientific research.
Propiedades
IUPAC Name |
2-methoxy-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-22-15-4-3-13(11-14(15)21)12-19-7-9-20(10-8-19)16-17-5-2-6-18-16/h2-6,11,21H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDPMJQWEDWCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5730323.png)
![3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5730327.png)
![N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5730331.png)



![N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea](/img/structure/B5730359.png)
![methyl 1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5730377.png)



![3-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5730423.png)